molecular formula C11H21ClN2O B1485337 [3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2098063-59-1

[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Cat. No.: B1485337
CAS No.: 2098063-59-1
M. Wt: 232.75 g/mol
InChI Key: WVECGJSNSWZWCP-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly stated in the available resources .

Scientific Research Applications

Synthesis and Transformations in Chemistry

  • Synthesis of Derivatives : Prokopenko et al. (2010) explored the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives. These compounds were further modified to introduce highly basic aliphatic amine residues, demonstrating the compound's utility in creating new chemical entities through synthetic transformations Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010.

  • Amine Addition to Imidazole Nucleus : Ohta et al. (2000) reported the unique addition of amines to the imidazole nucleus. The study highlights the compound's reactivity and potential for creating diverse chemical structures through nucleophilic addition Ohta, Osaki, Nishio, Furusawa, Yamashita, & Kawasaki, 2000.

  • Photophysical and Nonlinear Optical Behavior : Murthy et al. (2013) synthesized novel compounds based on oxazol-4-yl derivatives to study their nonlinear optical properties. This research suggests the potential application of these compounds in optoelectronics and photonics Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013.

Biological and Pharmacological Research

  • Neurokinin-1 Receptor Antagonist Research : Harrison et al. (2001) developed a neurokinin-1 receptor antagonist featuring a solubilizing group similar to the query compound. This research indicates potential applications in treating conditions like emesis and depression Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001.

  • Heterocyclization Reactions in Organic Synthesis : Kornii et al. (2021) studied the reaction of certain nitriles with secondary aliphatic amines, leading to the formation of 1,3-oxazole-4-carbonitriles. This research provides insights into the chemical behavior of similar structures in organic synthesis Kornii, Chumachenko, Shablykin, Rusanov, & Brovarets, 2021.

Advanced Material Applications

  • Third-Order Nonlinear Optical Properties : Murthy et al. (2013) also investigated the third-order nonlinear optical properties of 4-substituted arylidene oxazol-4-yl derivatives. Their findings have implications for the development of materials with advanced optical properties Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013.

Mechanism of Action

The mechanism of action of this compound is not explicitly stated in the available resources .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it is generally important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound are not explicitly stated in the available resources .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-8-10(9(2)14-13-8)6-11(3,4)7-12-5;/h12H,6-7H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVECGJSNSWZWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Reactant of Route 4
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Reactant of Route 6
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride

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